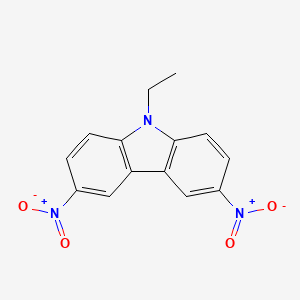

9-Ethyl-3,6-dinitro-9H-carbazole

Description

9-Ethyl-3,6-dinitro-9H-carbazole is a carbazole derivative functionalized with an ethyl group at the N9 position and nitro groups at the 3- and 6-positions. Carbazoles are aromatic heterocycles with a 9H-carbazole backbone, widely studied for their optoelectronic, photophysical, and catalytic properties. Substitution at the 3- and 6-positions with electron-withdrawing groups (e.g., nitro, formyl) or π-extending moieties (e.g., thienyl, imidazolyl) significantly alters their electronic structure and intermolecular interactions .

Properties

IUPAC Name |

9-ethyl-3,6-dinitrocarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c1-2-15-13-5-3-9(16(18)19)7-11(13)12-8-10(17(20)21)4-6-14(12)15/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYZULFVNDPXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347730 | |

| Record name | 9-Ethyl-3,6-dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53830-18-5 | |

| Record name | 9-Ethyl-3,6-dinitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 9-Ethyl-3,6-dinitro-9H-carbazole typically involves the nitration of 9-ethylcarbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired product. Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the purity of the final product .

Chemical Reactions Analysis

9-Ethyl-3,6-dinitro-9H-carbazole undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Material Science

1.1. Organic Light-Emitting Diodes (OLEDs)

9-Ethyl-3,6-dinitro-9H-carbazole has been utilized in the development of OLEDs due to its excellent electronic properties. The compound's ability to facilitate charge transport enhances the efficiency of these devices. Research indicates that carbazole derivatives can improve the performance of OLEDs by providing better charge injection and transport capabilities .

1.2. Photoconductive Materials

The compound exhibits promising photoconductivity, making it suitable for applications in photoconductive devices. Its unique structure allows for effective π–π stacking interactions, which are crucial for charge transfer processes in photoconductive materials .

Pharmaceutical Applications

2.1. Antibacterial and Antifungal Activity

Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For instance, 3-amino derivatives have been synthesized and tested for their antimicrobial activities, demonstrating potential as therapeutic agents against various pathogens .

2.2. Neuroprotective Agents

Recent research has identified some derivatives of this compound as potential neuroprotective agents in the treatment of neurodegenerative diseases such as Alzheimer's disease. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Agricultural Applications

3.1. Crop Protection

The synthesis of carbazole derivatives has led to the development of new fungicides that can protect crops from fungal infections. For example, certain derivatives have been reported to exhibit effective fungicidal activity against a range of agricultural pathogens .

Case Studies

Mechanism of Action

The mechanism of action of 9-Ethyl-3,6-dinitro-9H-carbazole and its derivatives involves interactions with various molecular targets. For example, its derivatives may inhibit specific enzymes or interact with DNA, leading to biological effects such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific derivative and its target .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

The following analysis compares 9-ethyl-3,6-dinitro-9H-carbazole with key analogs based on substituent effects, crystallography, and functional applications.

Structural and Electronic Comparison

Key Observations:

- Nitro vs.

- Planarity vs. Twisting: Planar substituents (e.g., -CHO, -NO₂) favor π-π stacking for optoelectronic applications, while bulky/thienyl groups disrupt stacking but enable unique intermolecular interactions (e.g., halogen bonding in iodo-thienyl derivatives) .

- Ethyl Group Role : The ethyl group at N9 improves solubility in organic solvents and reduces crystallinity, which is critical for processing in thin-film devices .

Crystallographic and Intermolecular Interactions

This compound (Inferred):

- Predicted Packing : Nitro groups may engage in C-H⋯O hydrogen bonds or nitro⋯π interactions, similar to nitrated aromatics.

- Crystal System: Likely monoclinic (common for carbazoles, e.g., P21/c in bis-thienyl derivatives ).

Comparative Examples:

9-Ethyl-3,6-diformyl-9H-carbazole :

- Space Group: P21/c .

- Disorder: One aldehyde group is disordered (split occupancy 0.5), suggesting flexibility in planar substituents .

Bis-thienyl Derivative :

- Intermolecular C-H⋯I interactions form centrosymmetric dimers, crucial for charge transport in semiconductors .

Biological Activity

9-Ethyl-3,6-dinitro-9H-carbazole is a derivative of carbazole that has garnered attention due to its potential biological activities. Carbazole and its derivatives are known for various pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features an ethyl group at the 9-position and nitro groups at the 3 and 6 positions of the carbazole ring. Its molecular formula is , with a molecular weight of approximately 278.24 g/mol. The presence of nitro groups is significant as they can influence the compound's reactivity and biological interactions.

Biological Activity

Research indicates that carbazole derivatives exhibit a range of biological activities. The specific biological activities of this compound include:

The mechanisms by which carbazole derivatives exert their biological effects often involve:

- Apoptosis Induction : Compounds like ECCA induce apoptosis in cancer cells through caspase activation .

- Interaction with Cellular Pathways : The potential for these compounds to interact with key cellular pathways may underpin their therapeutic effects.

Case Studies

A review on the biological potentials of carbazole derivatives highlighted several studies where similar compounds exhibited significant pharmacological activities:

- Anticancer Studies : Research has shown that carbazole derivatives can inhibit tumor growth in vivo without affecting normal cells .

- Fungicidal Applications : Some studies have indicated that dinitrocarbazole derivatives can serve as effective fungicides in agricultural applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Q & A

Q. What are the key considerations for synthesizing 9-Ethyl-3,6-dinitro-9H-carbazole in a laboratory setting?

- Methodological Answer : Synthesis typically involves nitration of 9-ethylcarbazole. A two-step approach is recommended:

Nitration : Use a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC.

Purification : Employ column chromatography (silica gel, dichloromethane/hexane eluent) followed by recrystallization from ethanol to isolate pure crystals .

- Critical Parameters : Temperature control, stoichiometric excess of nitrating agent (1.5–2.0 equivalents), and inert atmosphere to prevent side reactions.

Q. How should researchers handle and store this compound to ensure safety?

- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact due to potential irritancy (inferred from similar carbazoles) .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Label containers with hazard warnings (e.g., "Irritant").

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group deshielding effects).

- IR : Detect NO₂ asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry : HRMS for molecular ion validation (expected m/z ≈ 287.07 [M+H]⁺).

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized for nitro-substituted carbazole derivatives?

- Crystallization : Use slow evaporation of dichloromethane/hexane mixtures to grow high-quality crystals.

- Data Collection : Employ a Bruker APEX2 CCD diffractometer (MoKα radiation, λ = 0.71073 Å) with φ/ω scans. Collect data at 293 K to minimize thermal motion .

- Refinement :

-

Use SHELXL for structure solution; apply restraints for disordered nitro groups (split models with 50% occupancy) .

-

Final R-factors: Aim for <0.05 (R₁) and <0.15 (wR₂) with data-to-parameter ratios >15 .

Crystallographic Parameters Values (Example) Space group P21/n a, b, c (Å) 13.5475, 6.6954, 14.1840 β (°) 100.510 V (ų) 1264.99

Q. What computational methods are suitable for predicting electronic properties?

- DFT Studies : Optimize geometry at B3LYP/6-31G* level. Analyze frontier orbitals (HOMO-LUMO gap) to predict charge transport and optoelectronic behavior .

- Key Findings :

- Nitro groups reduce HOMO-LUMO gaps (≈3.5 eV vs. ≈4.2 eV for unsubstituted carbazole), enhancing electron-accepting capacity.

- Simulated UV-Vis spectra should align with experimental λmax values (±10 nm).

Q. How do nitro groups at 3,6-positions influence electropolymerization behavior?

- Electrochemical Setup : Use a three-electrode system (glassy carbon working electrode, Pt counter, Ag/Ag⁺ reference) in acetonitrile/TBAPF₆ electrolyte .

- Observations :

- Nitro groups act as electron-withdrawing substituents, lowering oxidation potential (≈1.2 V vs. ≈1.5 V for 9-ethylcarbazole).

- Polymer films exhibit reduced conductivity (10⁻⁵ S/cm) compared to alkyl/aryl-substituted derivatives due to decreased π-conjugation .

Data Contradictions and Resolution

- Synthesis Yield Variability : Conflicting reports on nitration efficiency (40–70%) may arise from differences in nitrating agent purity or reaction scale. Standardize reagent sources and scale (≤10 mmol) for reproducibility .

- Crystallographic Disorder : Discrepancies in refinement models (e.g., split vs. isotropic treatment) can affect bond-length accuracy. Use high-resolution data (θ > 25°) and dynamic disorder models .

Applications in Academic Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.